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Introduction

The PSTAIR antibody is a valuable tool for the detection of several members of the cyclin-
dependent kinase (CDK) family. This antibody recognizes the highly conserved "PSTAIR"
amino acid sequence (EGVPSTAIREISLLKE) found in the catalytic domain of key cell cycle
regulators, including CDK1 (also known as cdc2) and CDK2.[1][2][3] These kinases are pivotal
in orchestrating the progression of the cell cycle, and their dysregulation is frequently
implicated in proliferative diseases such as cancer.[1][4] The PSTAIR antibody allows for the
specific detection of these CDKs, which typically migrate at approximately 31-34 kDa in sodium
dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]

This document provides a detailed protocol for the use of the PSTAIR antibody in Western
blotting applications, including sample preparation, electrophoresis, protein transfer, and
immunodetection. Additionally, it includes a summary of quantitative data and a diagram of the
relevant signaling pathway to aid in experimental design and data interpretation.

Signaling Pathway of Key CDKs

Cyclin-dependent kinases are serine/threonine kinases that require association with a cyclin
regulatory subunit for their activation.[5] The activity of CDK-cyclin complexes is further
regulated by phosphorylation events.[5] CDK1 and CDK2, the primary targets of the PSTAIR
antibody, play crucial roles at different stages of the cell cycle. CDK2, in complex with cyclin E,
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is essential for the transition from the G1 to the S phase, initiating DNA replication.[4][6]
Subsequently, CDK2-cyclin A complexes are active during the S and G2 phases.[6] CDK1,
complexed with cyclin A and later cyclin B, governs the entry into and progression through
mitosis (M phase).[4][6]
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Caption: Simplified diagram of the cell cycle and the roles of key CDKs.

Quantitative Data Summary

The following table summarizes recommended starting dilutions for various commercially
available PSTAIR antibodies. It is important to note that the optimal dilution should be
determined experimentally by the end-user.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.creative-diagnostics.com/cdk-signaling-pathway.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC2643088/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2643088/
https://www.creative-diagnostics.com/cdk-signaling-pathway.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC2643088/
https://www.benchchem.com/product/b151672?utm_src=pdf-body-img
https://www.benchchem.com/product/b151672?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Recommended
Supplier Catalog Number Antibody Type Dilution (Western
Blot)
Merck Millipore 06-923 Rabbit Polyclonal 1:10,000
Novus Biologicals NB120-10345 Mouse Monoclonal 1:100 - 1:2,000

1:4,000 (indirect

Sigma-Aldrich P7962 Mouse Monoclonal ]
blotting)

Abbiotec 250591 Mouse Monoclonal 1:100 - 1:500

Boster Bio MA1087 Mouse Monoclonal 0.5-1 pg/ml

Experimental Protocol: Western Blotting

This protocol provides a comprehensive procedure for the detection of PSTAIR-containing

CDKs in cell lysates.

Sample Preparation (Cell Lysis)

Culture cells to the desired confluency. For positive controls, cell lines such as COS-7, A431,
NIH 3T3, or 293T can be used.[7]

Aspirate the culture medium and wash the cells once with ice-cold 1X Phosphate Buffered

Saline (PBS).

For adherent cells, add an appropriate volume of ice-cold RIPA lysis buffer supplemented

with protease and phosphatase inhibitors. A typical volume is 100-200 pL for a 6 cm dish.[1]

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled

tube.
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o Determine the protein concentration of each sample using a suitable method, such as the
BCA protein assay.

» To prepare samples for electrophoresis, mix an equal amount of protein (typically 20-50 pg)
with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.[1]

SDS-PAGE
e Prepare a 10% or 12% SDS-polyacrylamide gel, which is suitable for resolving proteins in

the 30-40 kDa range.[1][8]

o Assemble the electrophoresis apparatus and fill the inner and outer chambers with 1X
running buffer.

» Load the prepared protein samples and a pre-stained protein ladder into the wells of the gel.

e Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of
the gel.

Protein Transfer

» Following electrophoresis, carefully remove the gel from the cassette.

» Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in 1X transfer buffer
for 10-15 minutes. A common transfer buffer is Towbin buffer (25 mM Tris, 192 mM glycine,
pH 8.3) with 20% methanol.[9][10]

o Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your
transfer apparatus (wet or semi-dry). Ensure there are no air bubbles between the gel and
the membrane.

o Perform the protein transfer. For a wet transfer, conditions are typically 100V for 1-2 hours at
4°C.[10] For a semi-dry transfer, follow the manufacturer's recommendations.

Immunodetection

o After transfer, wash the membrane briefly with 1X Tris-Buffered Saline with 0.1% Tween-20
(TBST).
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Block the membrane for 1 hour at room temperature with gentle agitation in a blocking buffer.
A common blocking buffer is 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in
TBST.[2][11]

Incubate the membrane with the PSTAIR primary antibody, diluted in blocking buffer,
overnight at 4°C with gentle agitation. Refer to the table above for recommended starting
dilutions.

Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated
secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking
buffer for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's
instructions.

Incubate the membrane with the ECL substrate for the recommended time (usually 1-5
minutes).

Capture the chemiluminescent signal using a digital imager or by exposing the membrane to
X-ray film.

Western Blotting Workflow
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Caption: Overview of the Western blotting experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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